![molecular formula C12H15N3O B14515453 N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea CAS No. 63462-81-7](/img/structure/B14515453.png)
N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanophenyl group attached to a trimethylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea typically involves the reaction of 4-cyanobenzyl chloride with N,N’,N’-trimethylurea in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to industrial purification techniques such as distillation and crystallization to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea.
Reduction: Reduced derivatives with the cyanophenyl group converted to corresponding amines or alcohols.
Substitution: Substituted products with different functional groups replacing the cyanophenyl group.
Wissenschaftliche Forschungsanwendungen
N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea has found applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(4-cyanophenyl)methylurea
- N-(4-Cyanophenyl)methylmorpholine-4-carboxamide
- Methyl 4-cyanocinnamate
Uniqueness
N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea stands out due to its unique combination of a cyanophenyl group and a trimethylurea moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
63462-81-7 |
|---|---|
Molekularformel |
C12H15N3O |
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
1-[(4-cyanophenyl)methyl]-1,3,3-trimethylurea |
InChI |
InChI=1S/C12H15N3O/c1-14(2)12(16)15(3)9-11-6-4-10(8-13)5-7-11/h4-7H,9H2,1-3H3 |
InChI-Schlüssel |
QZJAOWLLMIDHMO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N(C)CC1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


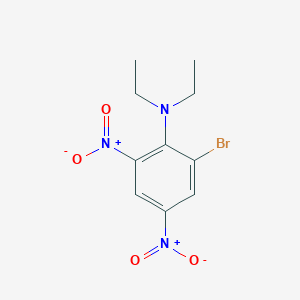
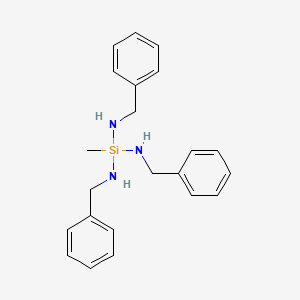


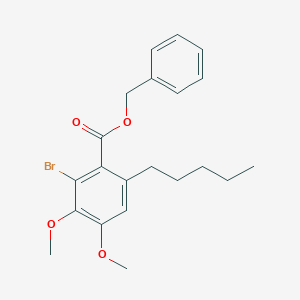

![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)
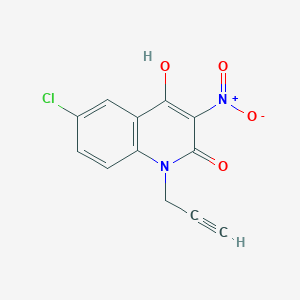

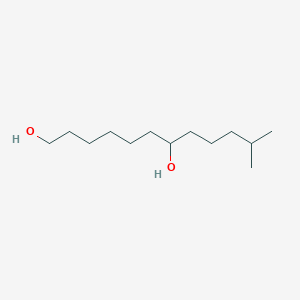
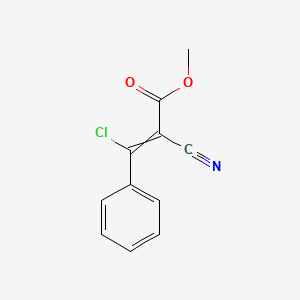
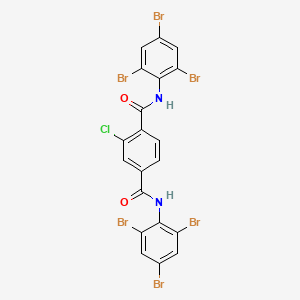
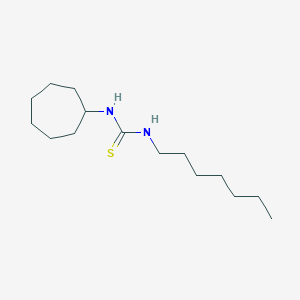
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
